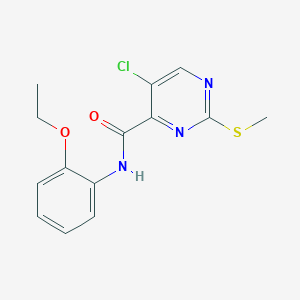

5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide

Description

5-Chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by:

- Position 2: Methylthio (-SMe) group, contributing moderate lipophilicity and electron-donating effects.

- Position 4: Carboxamide linked to a 2-ethoxyphenyl group, where the ethoxy (-OEt) moiety provides electron-donating resonance effects and steric bulk.

Properties

IUPAC Name |

5-chloro-N-(2-ethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-3-20-11-7-5-4-6-10(11)17-13(19)12-9(15)8-16-14(18-12)21-2/h4-8H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUCCTHXAGTLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the ethoxyphenyl group is introduced using an appropriate ethoxyphenyl halide.

Incorporation of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as crystallization, distillation, and chromatography would be essential to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The chloro group on the pyrimidine ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like ammonia (NH₃), primary amines, or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Processes: Interfering with DNA synthesis or protein function, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Substituent Variations at Position 2

The methylthio group in the target compound is compared to other sulfur-containing substituents:

Substituent Variations at Position 4 (Carboxamide)

The 2-ethoxyphenyl group in the target compound is contrasted with other aryl/heteroaryl substituents:

Key Insight : Electron-donating groups (e.g., ethoxy) may stabilize interactions with aromatic residues in proteins, while electron-withdrawing groups (e.g., chloro) could enhance binding to electron-rich regions.

Structural Complexity and Molecular Weight

Higher molecular weight and complex substituents influence drug-likeness:

Key Insight : Increased molecular weight and complexity (e.g., ) may reduce metabolic stability or permeability.

Biological Activity

5-Chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and structure-activity relationships.

- IUPAC Name : 5-Chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide

- Molecular Formula : C12H14ClN3O2S

- Molecular Weight : 303.77 g/mol

- CAS Number : Not specified in the provided data.

Synthesis

The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves nucleophilic aromatic substitution reactions. The starting materials include various substituted pyrimidines and phenolic compounds. For instance, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has been utilized in synthetic pathways leading to this compound, demonstrating its versatility as a pyrimidine scaffold in medicinal chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:

In vitro studies indicate that this compound can inhibit cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In assays measuring COX-2 inhibition, it demonstrated comparable efficacy to standard anti-inflammatory drugs like celecoxib:

| Compound | IC50 (µmol) | Standard | IC50 (µmol) |

|---|---|---|---|

| 5-Chloro... | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .

Case Studies and Research Findings

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various pyrimidine derivatives, it was found that compounds similar to 5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine exhibited IC50 values below 10 µM against multiple human cancer cell lines, indicating strong growth inhibition potential .

- Mechanistic Studies : Molecular docking studies have suggested that this compound interacts effectively with key proteins involved in cancer progression, such as VEGFR-2 and CDK9, enhancing its potential as an anticancer therapeutic .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown that administration of this compound leads to significant tumor size reduction compared to control groups, further supporting its anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.